molecular formula C23H25ClN4O2S2 B2749397 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216853-68-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No.: B2749397
CAS No.: 1216853-68-7
M. Wt: 489.05
InChI Key: IJBKBDWDZLCMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a recognized and potent chemical probe for the inhibition of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This kinase is a key regulatory enzyme implicated in diverse cellular processes, and its dysregulation is studied in the context of neurological disorders and cancer. The primary research value of this compound lies in its high selectivity and potency against DYRK1A, which allows scientists to precisely dissect the kinase's role in signaling pathways. Investigations utilizing this inhibitor are central to exploring disease mechanisms associated with DYRK1A, particularly Down syndrome phenotypes and Alzheimer's disease , where this kinase is thought to influence tau protein phosphorylation and neurodevelopment. Furthermore, due to the role of DYRK1A in cell cycle control and survival, this compound is a valuable tool in oncological research for probing its effects on glioblastoma and other cancer cell lines . By effectively blocking DYRK1A activity, researchers can elucidate its function in transcription regulation, neuronal differentiation, and apoptosis, providing critical insights for potential therapeutic target identification.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-15-3-4-16(2)21-20(15)25-23(31-21)27(8-7-26-9-11-29-12-10-26)22(28)17-5-6-18-19(13-17)30-14-24-18;/h3-6,13-14H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBKBDWDZLCMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C19H24N2O3S·HCl
  • Molecular Weight : Approximately 392.92 g/mol

The structure includes a benzo[d]thiazole ring, which is known for its diverse biological activities, and a morpholinoethyl side chain that enhances its solubility and interaction with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. The compound has been shown to interact with cellular pathways involved in tumor growth inhibition. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including those derived from leukemia and solid tumors .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound appears to inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Targeting Specific Pathways : It may interact with specific signaling pathways that regulate cell survival and proliferation, although detailed mechanisms remain to be fully elucidated.

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to or derived from benzothiazole structures:

  • Cytotoxicity Studies : In vitro tests have shown that derivatives of benzothiazole exhibit marked cytotoxicity against human CD4(+) lymphocytes and various cancer cell lines. For instance, certain derivatives showed an IC50 value as low as 4-9 µM against leukemia cell lines .
  • Antiproliferative Activity : In a study focusing on thiazole derivatives, compounds similar to this compound demonstrated significant antiproliferative effects on solid tumor-derived cell lines .
  • Comparative Analysis : A comparative analysis of similar compounds revealed that those with structural modifications enhancing their solubility and bioavailability exhibited improved anticancer properties. The presence of methoxy groups in related compounds has been noted to enhance their biological interactions.

Data Table: Biological Activity Summary

Activity Observation Reference
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
MechanismInduction of apoptosis and inhibition of proliferation
IC50 Values4-9 µM against leukemia cells
Structural ModificationsEnhanced solubility leads to increased activity

Comparison with Similar Compounds

Core Heterocycle Variations

Benzothiazole vs. Benzothiadiazole/Oxadiazole:

  • Target Compound : Benzothiazole cores are less electron-deficient than benzothiadiazoles (e.g., DTCPB, DTCTB in ), which contain sulfur and nitrogen in a fused aromatic system. This difference impacts electronic properties and conjugation, making benzothiazoles more suitable for interactions with biological targets rather than optoelectronic materials .
  • Benzothiadiazole Derivatives (DTCPB, DTCTB): These compounds exhibit strong electron-withdrawing characteristics, ideal for charge transport in organic semiconductors. Their di-p-tolylamino substituents enhance hole-transport properties, unlike the target compound’s methyl and morpholinoethyl groups .

Substituent Analysis

  • Morpholinoethyl Group: The target compound’s morpholinoethyl side chain introduces hydrophilic character, improving solubility compared to purely aromatic substituents (e.g., di-p-tolylamino in DTCPB). This feature is critical for bioavailability in drug design .
  • Halogen and Sulfonyl Groups : Compounds in (e.g., triazoles with 2,4-difluorophenyl and sulfonyl groups) prioritize halogen bonding and metabolic stability, whereas the target compound’s methyl groups may reduce metabolic degradation .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Applications Notable Properties
Target Compound Benzothiazole 4,7-dimethyl; morpholinoethyl Pharmaceuticals (e.g., kinase inhibitors) High solubility (HCl salt), dual benzothiazole units
DTCPB/DTCTB () Benzothiadiazole Di-p-tolylamino; thiophene/phenyl Organic semiconductors Electron-deficient, high charge mobility
Triazole Derivatives () 1,2,4-Triazole 2,4-Difluorophenyl; sulfonyl Antimicrobial agents Halogen bonding, metabolic stability
Polymerizable Benzothiadiazole () Benzothiadiazole Thiophene; alkoxy chains Conductive polymers Extended conjugation, solution processability

Functional Implications

  • Electrochemical Properties : Benzothiadiazole-based compounds () excel in charge transport due to planar, conjugated cores. The target compound’s benzothiazole cores may instead facilitate π-π stacking with biological targets .
  • Solubility and Bioavailability: The hydrochloride salt and morpholinoethyl group in the target compound contrast with the hydrophobic alkoxy chains in ’s polymers, underscoring divergent design priorities (drug delivery vs. material processing) .
  • Thermodynamic Stability : ’s triazoles exhibit tautomerism, whereas the target compound’s rigid benzothiazole framework may reduce conformational flexibility, enhancing binding specificity .

Q & A

Q. What are the key synthetic pathways for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide coupling : Reaction of benzo[d]thiazole-6-carboxylic acid derivatives with amines (e.g., 2-morpholinoethylamine) using coupling agents like EDCI or HOBt .
  • Functionalization : Introduction of methyl groups to the benzo[d]thiazole core via alkylation or Friedel-Crafts acylation under controlled temperatures (60–80°C) .
  • Salt formation : Treatment with HCl to produce the hydrochloride salt, enhancing aqueous solubility . Critical parameters include solvent choice (DMF or dichloromethane), reaction time (12–48 hours), and purification via column chromatography .

Q. How is the compound characterized for purity and structural integrity?

Analytical workflows include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with benzo[d]thiazole protons typically appearing at δ 7.2–8.5 ppm .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 502.04 for related analogs) .

Q. What solvents enhance its solubility for biological assays?

The hydrochloride salt improves solubility in polar solvents:

  • Aqueous buffers : Soluble in PBS (pH 7.4) at 10–50 mM with mild sonication .
  • DMSO : Used for stock solutions (50–100 mM) in cell-based assays . Solubility challenges in non-polar solvents (e.g., chloroform) necessitate formulation optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during amide bond formation?

Key strategies include:

  • Catalyst screening : Use of DMAP or pyridine to accelerate coupling .
  • Temperature control : Maintaining 0–5°C during acid chloride generation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent miscibility . Yield improvements (from 60% to >85%) are achievable via iterative DoE (Design of Experiments) approaches .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR frameworks focus on:

  • Core modifications : Comparing dimethyl vs. methoxy/ethoxy substituents on benzo[d]thiazole for steric/electronic effects .
  • Morpholinoethyl chain variations : Replacing morpholine with piperazine or thiomorpholine to assess target affinity .
  • Bioisosteric replacements : Substituting carboxamide with sulfonamide groups to modulate pharmacokinetics . Biological assays (e.g., kinase inhibition, cytotoxicity) are paired with computational docking (AutoDock Vina) to validate hypotheses .

Q. What methods elucidate the compound’s mechanism of action in anticancer studies?

Mechanistic workflows include:

  • Kinase profiling : Broad-panel screening (e.g., EGFR, VEGFR2) to identify primary targets .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • Western blotting : Detection of downstream markers like PARP cleavage or Bcl-2 suppression . Contradictory data (e.g., variable IC₅₀ across cell lines) may arise from differences in ATP-binding site mutations or efflux pump expression .

Q. How to resolve low yields in the final amidation step?

Troubleshooting approaches:

  • Activation efficiency : Pre-activation of carboxylic acid using CDI (1,1′-carbonyldiimidazole) for better electrophilicity .
  • Byproduct removal : Scavenging excess amine with acidic washes (1M HCl) .
  • Real-time monitoring : TLC (silica, ethyl acetate/hexane) to track reaction progression and adjust stoichiometry .

Q. What in silico methods predict off-target interactions or metabolic stability?

Computational tools include:

  • ADMET prediction : SwissADME or pkCSM for bioavailability and CYP450 metabolism .
  • Molecular dynamics : GROMACS simulations to assess binding stability in physiological conditions .
  • Metabolite identification : GLORYx for predicting Phase I/II metabolites .

Q. How to assess the compound’s stability under physiological conditions?

Stability protocols involve:

  • Forced degradation : Exposure to heat (40°C), light (ICH Q1B), and pH extremes (1–13) with HPLC monitoring .
  • Plasma stability : Incubation in human plasma (37°C, 24h) followed by protein precipitation and LC-MS analysis . Degradation pathways (e.g., hydrolysis of the morpholinoethyl group) inform formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.